molecular formula C14H17N3O2S2 B4447305 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide CAS No. 945367-26-0

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide

Cat. No.: B4447305
CAS No.: 945367-26-0
M. Wt: 323.4 g/mol
InChI Key: GUFMTXRXHHZUQJ-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide (CAS: 945367-26-0) is a benzamide derivative featuring a 1,3,4-thiadiazole ring substituted with a methoxymethyl group at position 5 and a propan-2-ylsulfanyl (isopropylthio) moiety at the ortho position of the benzamide ring. Its molecular formula is C₁₃H₁₅N₃O₂S₂, with a molecular weight of 309.41 g/mol .

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-9(2)20-11-7-5-4-6-10(11)13(18)15-14-17-16-12(21-14)8-19-3/h4-7,9H,8H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMTXRXHHZUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140964
Record name N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(1-methylethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945367-26-0
Record name N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(1-methylethyl)thio]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945367-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(1-methylethyl)thio]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride or similar reagents.

    Attachment of the Benzamide Group: The benzamide group can be attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.

    Anti-inflammatory Activity: It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Features :

  • The propan-2-ylsulfanyl substituent enhances lipophilicity, influencing membrane permeability.
  • The 1,3,4-thiadiazole core is known for its bioisosteric properties with imidazole and pyridine, contributing to diverse biological activities .
Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide (Target) C₁₃H₁₅N₃O₂S₂ 309.41 Not reported Under investigation
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide C₁₇H₁₃F₃N₂OS 362.36 135–136 Anticancer (MDA, PC3, U87 cells)
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) C₁₅H₁₉N₃O₂S₂ 337.46 158–160 Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) C₁₃H₁₅N₃O₃S₂ 333.41 138–140 Not reported
3,5-Dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide C₁₂H₁₀F₃N₃OS 301.29 Not reported Under investigation

Key Observations :

  • Substituent Effects: Methoxymethyl (target) vs. Propan-2-ylsulfanyl (target) vs. trifluoromethyl (compound in ): The isopropylthio group offers moderate electron-donating effects, while trifluoromethyl is strongly electron-withdrawing, affecting receptor binding.
  • Melting Points : Derivatives with bulkier substituents (e.g., 5f) exhibit higher melting points due to enhanced crystal packing .
Anticancer Activity :
  • Target Compound: No direct activity data reported, but structurally similar derivatives (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide) show dual inhibition of Abl/Src kinases (IC₅₀ = 0.8–2.1 μM) .
  • Compound 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide): Exhibits pro-apoptotic activity in leukemia cells (IC₅₀ = 12.5 μM) .
  • N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide: Inhibits tubulin polymerization (IC₅₀ = 9.3 μM) in breast cancer models .
Antifungal Activity :
  • N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide : Shows moderate antifungal activity against Candida albicans (MIC = 100 μg/mL) .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this thiadiazole derivative?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and acylation. Microwave-assisted methods under solvent-free conditions with glacial acetic acid as a catalyst achieve yields of 85–88% in 15–20 minutes, significantly faster than conventional reflux methods (15–18 hours, 60–75% yield). Key intermediates are monitored via TLC, and purity is confirmed by melting point analysis .

Method Conditions Time Yield
Microwave-assistedSolvent-free, 80–100°C15–20 min85–88%
Conventional refluxEthanol/DMF, 80–100°C15–18 hr60–75%

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., thiadiazole protons at δ 7.8–8.2 ppm, methoxymethyl at δ 3.4–3.6 ppm) .
  • FT-IR : Identifies functional groups (amide C=O at 1680–1700 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 367.36) .

Q. What biological assays are standard for evaluating its bioactivity?

  • Anticancer Activity : MTT assays against cell lines (e.g., IC50 determination), with mechanisms studied via Western blotting (e.g., CDK1 downregulation) .
  • Antimicrobial Screening : Disk diffusion assays against bacterial/fungal strains .
  • Antioxidant Activity : ABTS•+ radical scavenging assays, compared to trolox standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propan-2-ylsulfanyl)benzamide

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